Receptor Subtype Binding Profile: 2-Chloroadenosine Exhibits Preferential A2A Affinity Relative to A1 and A3 Subtypes
2-Chloroadenosine demonstrates a distinct adenosine receptor subtype binding profile, with Ki values of 300 nM at A1 receptors, 80 nM at A2A receptors, and 1,900 nM at A3 receptors . This binding profile differs markedly from endogenous adenosine, which exhibits higher affinity for A1 receptors (Ki approximately 10–70 nM) and lower relative A2A affinity. The 3.75-fold selectivity for A2A over A1 distinguishes 2-chloroadenosine from 2-fluoroadenosine, which demonstrates 4.8-fold A2A selectivity but with different functional efficacy characteristics [1]. This defined receptor binding signature enables predictable experimental outcomes in systems where multiple adenosine receptor subtypes are co-expressed.
| Evidence Dimension | Adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | A1 = 300 nM; A2A = 80 nM; A3 = 1,900 nM |
| Comparator Or Baseline | 2-Fluoroadenosine: 4.8-fold A2A-selective; Adenosine: A1 Ki ~10–70 nM |
| Quantified Difference | 2-Chloroadenosine A2A/A1 selectivity ratio = 3.75; 2-Fluoroadenosine A2A/A1 selectivity ratio = 4.8 |
| Conditions | Radioligand binding assays using recombinant or native adenosine receptors |
Why This Matters
Quantified receptor binding parameters enable researchers to select the appropriate agonist based on the receptor subtype expression profile of their experimental system.
- [1] Daly JW, et al. Agonist activity of 2- and 5′-substituted adenosine analogs and their N6-cycloalkyl derivatives at A1− and A2−adenosine receptors coupled to adenylate cyclase. Biochem Pharmacol. 1992;43(5):1089-1093. doi:10.1016/0006-2952(92)90616-q. PMID: 1554381. View Source
